molecular formula C13H11FN4OS B2880362 N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-76-7

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2880362
CAS RN: 1013770-76-7
M. Wt: 290.32
InChI Key: RNRUBLGWYDVSMR-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties .


Synthesis Analysis

The synthesis of such compounds often involves coupling substituted 2-amino benzothiazoles with other compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nucleophilic substitution and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR data have been reported for similar compounds .

Scientific Research Applications

Antibacterial Agents

Research has shown that analogs of pyrazole-1-carboxamide derivatives exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and tested for their cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).

Anti-Lung Cancer Activity

Fluoro-substituted benzopyran derivatives have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential in cancer treatment applications (Hammam et al., 2005).

Mycobacterium Tuberculosis Inhibition

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, displaying significant activity in vitro. Such compounds offer a new direction for tuberculosis treatment research (Jeankumar et al., 2013).

Fluorinated Pyrazoles Synthesis

The development of synthetic strategies for new 3-amino-4-fluoropyrazoles has expanded the toolkit for building blocks in medicinal chemistry, allowing further functionalization and the potential for novel therapeutic agents (Surmont et al., 2011).

Controlled Drug Delivery Systems

Metal-organic frameworks (MOFs) have been studied for their ability to encapsulate and control the release of bioactive molecules, such as 5-fluorouracil and caffeine. This application demonstrates the potential of MOFs in developing topical drug delivery systems for treating skin cancer and providing antibacterial treatment (Noorian et al., 2020).

Future Directions

Benzothiazole derivatives have a wide range of applications and continue to be a subject of research. Future directions could include further exploration of the biological activities of these compounds and the development of new synthesis methods .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-7-6-9(17-18(7)2)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUBLGWYDVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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